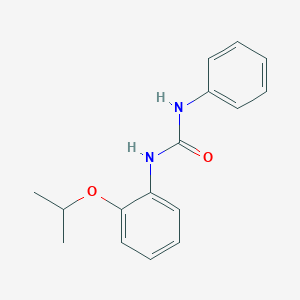

N-(2-isopropoxyphenyl)-N'-phenylurea

説明

N-(2-Isopropoxyphenyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the ortho position of the N-phenyl ring and a simple phenyl group at the N'-position. The isopropoxy substituent, an electron-donating and sterically bulky group, may influence solubility, receptor binding, and metabolic stability compared to other derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl).

特性

分子式 |

C16H18N2O2 |

|---|---|

分子量 |

270.33 g/mol |

IUPAC名 |

1-phenyl-3-(2-propan-2-yloxyphenyl)urea |

InChI |

InChI=1S/C16H18N2O2/c1-12(2)20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,19) |

InChIキー |

KIGLWKOBGYBPOR-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

正規SMILES |

CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Cytokinin Activity: CPPU (N-(2-Chloro-4-Pyridyl)-N'-Phenylurea)

- Substituents : N-pyridyl (2-chloro-4-pyridyl) vs. N-isopropoxyphenyl in the target compound.

- Activity : CPPU is a potent cytokinin, inhibiting cytokinin oxidase/dehydrogenase (CKX) and delaying senescence in plants. It weakly activates cytokinin receptors (AHK3/AHK4) and enhances fruit size in kiwifruit and grapes .

- Key Difference: The pyridyl group in CPPU facilitates strong interactions with CKX, whereas the isopropoxyphenyl group may reduce enzyme affinity due to steric hindrance and lack of electronegativity. This suggests the target compound may exhibit weaker cytokinin activity unless the isopropoxy group confers novel binding modes .

Anticancer Activity: CTPPU (N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N'-Phenylurea)

- Substituents : N-(4-chloro-3-trifluoromethylphenyl) vs. N-isopropoxyphenyl.

- Activity: CTPPU inhibits non-small cell lung cancer (NSCLC) growth by inducing cell cycle arrest . The chloro and trifluoromethyl groups enhance cytotoxicity via electron-withdrawing effects and metabolic stability.

- However, increased lipophilicity could improve tissue penetration .

Anti-Inflammatory Activity: N-(4-Phenyl-1,3-Thiazol-2-yl)-N'-Phenylurea

- Substituents : N-thiazolyl (4-phenyl-1,3-thiazol-2-yl) vs. N-isopropoxyphenyl.

- Activity : This derivative inhibits p38 kinase, reducing carrageenan-induced inflammation in rats . The thiazole ring enables hydrogen bonding and π-π stacking in the kinase active site.

- Key Difference: The isopropoxyphenyl group lacks the heterocyclic thiazole moiety critical for kinase inhibition.

Structural and Physicochemical Comparisons

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding and metabolic stability in anticancer and cytokinin agents, while bulky alkoxy groups (e.g., isopropoxy) may compromise target engagement but improve pharmacokinetics .

- Synthetic Routes : Most phenylurea derivatives are synthesized via reactions between aryl isocyanates and amines or through urea-forming coupling agents. The target compound could follow similar protocols, with optimization for the isopropoxy group’s steric demands .

- Unanswered Questions: The exact biological profile of N-(2-isopropoxyphenyl)-N'-phenylurea remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。